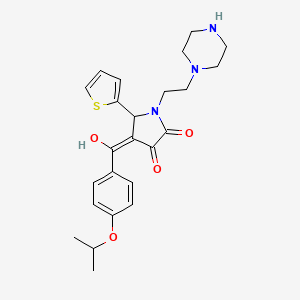

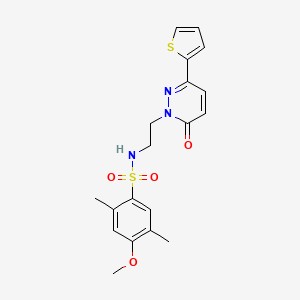

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

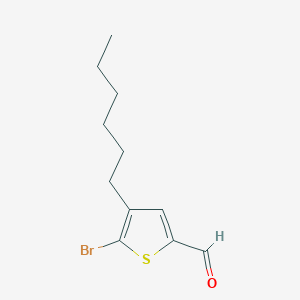

“N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)furan-2-carboxamide” is a compound that contains a furan nucleus, which is a five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . Furan derivatives have occupied a unique place in the field of medicinal chemistry . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery .

Synthesis Analysis

The synthesis of furan derivatives often involves the acylation of amines with furan-2-carbonyl chloride . The resulting amide is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide . This carbothioamide can then be oxidized with potassium ferricyanide in an alkaline medium to produce the desired furan derivative .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and 1H NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule .Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For example, they can be subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The alkylation of the title compound with methyl iodide can lead to the formation of a quaternization product at the pyridine nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be analyzed using various techniques. For example, spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR can provide information about the compound’s structure and its interactions with other molecules .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)furan-2-carboxamide and its derivatives serve as pivotal intermediates in the synthesis of complex molecules. For example, the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline through the coupling of quinoline-6-amine with furan-2-carbonyl chloride, followed by various electrophilic and nucleophilic substitution reactions, demonstrate the versatility of furan derivatives in chemical synthesis (El’chaninov & Aleksandrov, 2017). These synthetic strategies open pathways for the creation of molecules with potential applications in pharmaceuticals and materials science.

Imaging Technologies

In the realm of biomedical research, furan derivatives have been employed in the development of imaging agents. The synthesis of [11C]CPPC, a PET radiotracer specific for the CSF1R microglia-specific marker, highlights the application of furan carboxamide derivatives in noninvasive imaging of neuroinflammation, contributing significantly to our understanding of neuropsychiatric disorders and the development of therapeutic interventions (Horti et al., 2019).

Molecular Recognition and DNA Binding

Furan amino acids, inspired by natural products, have been incorporated into DNA-binding polyamides, demonstrating excellent stabilization of duplex DNA and sequence specificity. This research underlines the potential of furan derivatives in molecular recognition and as tools for modulating gene expression (Muzikar et al., 2011).

Sustainable Materials

The enzymatic synthesis of biobased polyesters using furan derivatives as building blocks marks a significant step towards the development of sustainable materials. Furan polyesters, synthesized from 2,5-bis(hydroxymethyl)furan and various diacid ethyl esters, showcase the potential of furan derivatives in creating environmentally friendly polymers with applications ranging from packaging to automotive components (Jiang et al., 2014).

Antimicrobial Activity

The antimicrobial properties of furan-3-carboxamides against a range of microorganisms highlight the pharmaceutical potential of furan derivatives. The structure-activity relationship (SAR) studies of these compounds provide insights into designing new antimicrobials to combat resistant bacterial strains (Zanatta et al., 2007).

Wirkmechanismus

Target of Action

Furan derivatives have been found to exhibit a wide range of biological activities and can interact with multiple targets. For instance, some furan derivatives have been found to target the epidemal growth factor receptor (EGFR), which plays a crucial role in cell growth and proliferation .

Mode of Action

The mode of action of furan derivatives can vary greatly depending on their specific structure and the target they interact with. For example, furan derivatives targeting EGFR might inhibit the receptor’s activity, thereby affecting cell growth and proliferation .

Biochemical Pathways

Furan derivatives can affect various biochemical pathways depending on their specific targets. For instance, if a furan derivative targets EGFR, it might affect pathways related to cell growth and proliferation .

Pharmacokinetics

The pharmacokinetic properties of furan derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can vary greatly depending on their specific structure. Some furan derivatives have been found to have good bioavailability .

Result of Action

The molecular and cellular effects of furan derivatives can vary greatly depending on their specific targets and mode of action. For instance, furan derivatives that inhibit EGFR might lead to decreased cell growth and proliferation .

Eigenschaften

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-13(16,8-10-4-2-6-17-10)9-14-12(15)11-5-3-7-18-11/h2-7,16H,8-9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAFEHBPYZGOAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2688362.png)

![N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688363.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2688364.png)

![(3-Methoxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2688368.png)

![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2688372.png)